molecular formula C11H11N7 B2580573 3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1171940-30-9

3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline

Cat. No.: B2580573
CAS No.: 1171940-30-9
M. Wt: 241.258
InChI Key: UCDMHZRQIUVJLA-UHFFFAOYSA-N
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Description

3-[5-(1H-1,2,4-Triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This bis-triazole derivative is of significant interest for developing novel therapeutic agents due to the proven versatility of the 1,2,4-triazole pharmacophore. Compounds featuring this core structure are frequently investigated for their potential antiviral activities, including targets such as hepatitis C and respiratory syncytial virus, as well as for their anticancer properties, often acting as aromatase inhibitors similar to drugs like letrozole . The molecule's capacity to engage in multiple non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological enzymes and receptors, makes it a valuable template for creating enzyme inhibitors . Researchers can utilize this compound as a key intermediate or precursor for synthesizing diverse libraries of hybrid molecules. Its structure allows for further derivatization to explore structure-activity relationships, optimize potency against specific biological targets, and improve pharmacokinetic profiles. The presence of the aniline group provides a handle for molecular hybridization, enabling the construction of compounds with potential multi-target mechanisms of action, which is a growing area in the development of treatments for complex diseases .

Properties

IUPAC Name

3-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7/c12-9-3-1-2-8(4-9)11-15-10(16-17-11)5-18-7-13-6-14-18/h1-4,6-7H,5,12H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDMHZRQIUVJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNC(=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclo-condensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another approach is the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.

Scientific Research Applications

3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Substituents Melting Point (°C) Pharmacological Activity Reference
3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline C₁₄H₁₂N₄ Phenyl at triazole C5 N/A Not reported
3-(1H-1,2,4-Triazol-1-ylmethyl)aniline C₉H₁₀N₄ Triazolylmethyl at benzene C3 N/A Intermediate in drug synthesis
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline C₉H₁₀N₄ Methyl at triazole N4 158–159 Not reported
3-(5-Ethyl-4H-1,2,4-triazol-3-yl)aniline C₁₀H₁₂N₄ Ethyl at triazole C5 N/A (HCl salt) Antidepressant intermediate
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline C₁₃H₁₁N₃OS Oxadiazole-thiophene hybrid N/A Not reported
Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., methyl in ) increase melting points compared to unsubstituted analogs.
  • Bulkier groups (e.g., ethyl in ) may reduce crystallinity but enhance lipid solubility, impacting bioavailability.

Pharmacological Relevance :

  • Compounds with thioether linkages (e.g., 3-(5-(2,4-dimethylbenzylthio)-4H-1,2,4-triazol-3-yl)pyridine) exhibit significant anti-inflammatory and analgesic activities .
  • The target compound’s bis-triazole structure may offer dual binding sites for enzyme inhibition, though specific data are lacking in the evidence.

Spectroscopic and Computational Data

  • IR/NMR Trends : Triazole C–N stretches appear near 1520–1600 cm⁻¹. Methyl groups in analogs (e.g., ) show characteristic 1H-NMR signals at δ 2.3–2.5 ppm .
  • DFT Studies : Geometry optimizations (e.g., B3LYP/6-311G in ) predict planar triazole-aniline systems, supporting π-π stacking interactions in crystal packing .

Biological Activity

3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound this compound features a complex structure characterized by the presence of triazole rings. Its molecular formula is C10H12N4C_{10}H_{12}N_4, and it has a molecular weight of 208.24 g/mol. The compound's structure can be represented as follows:

SMILES NC(C=C1)=CC=C1CC(N2)=NN=C2C\text{SMILES }NC(C=C1)=CC=C1CC(N2)=NN=C2C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Triazole derivatives are known for their ability to inhibit enzymes and modulate signaling pathways associated with cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Cell Line Studies : In vitro assays demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values reported for related triazole compounds range from 0.95 nM to 42.30 µM depending on the specific derivative and cell line tested .

Data Tables

The following table summarizes the biological activities and IC50 values of related triazole compounds:

Compound NameCell LineIC50 (µM)Reference
This compoundMCF73.79
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-(aryl)-triazoleA54926
5-(1H-1,2,4-triazol-1-ylmethyl)phenylHCT1166.20

Case Study 1: Anticancer Efficacy

In a study published in MDPI, various triazole derivatives were screened for their anticancer properties. The compound exhibited significant inhibition of cell proliferation in MCF7 and A549 cell lines with IC50 values indicating potent activity .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of triazole derivatives. It was found that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This apoptotic pathway is crucial for developing effective anticancer therapies.

Q & A

Q. What are the common synthetic routes for preparing 3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic aromatic substitution or cyclization reactions. For example:

  • Step 1 : React 3-aminophenylboronic acid with 1H-1,2,4-triazole derivatives under Suzuki-Miyaura coupling conditions to introduce the triazole moiety .
  • Step 2 : Introduce the triazolylmethyl group via alkylation using chloromethyl-triazole precursors in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Elevated temperatures (80–120°C) in polar aprotic solvents (DMF, DMSO) improve yield. Catalytic systems like Pd(PPh₃)₄ for coupling reactions enhance efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns on the aniline and triazole rings. Aromatic protons appear as multiplets (δ 6.5–8.0 ppm), while triazole methylene protons resonate at δ 4.5–5.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₁N₇, exact mass 241.12 g/mol) and fragmentation patterns .
  • IR : Stretching frequencies for NH₂ (3350–3450 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL and ORTEP-III resolve structural ambiguities in this compound?

  • Data Collection : Use single-crystal X-ray diffraction to determine unit cell parameters. For triazole-containing compounds, SHELXL refines hydrogen bonding networks and torsional angles between aromatic rings .
  • ORTEP-III Visualization : Generate thermal ellipsoid plots to assess disorder in the triazolylmethyl group. Example: A 2022 study resolved positional disorder in a similar triazole-aniline derivative using anisotropic displacement parameters .
  • Validation : Cross-check bond lengths (C-N: ~1.32 Å, C-C: ~1.48 Å) and angles (N-C-N: ~126°) against Cambridge Structural Database entries .

Q. How do tautomeric equilibria of the triazole rings affect reactivity in catalytic applications?

Triazole tautomerism (1H vs. 4H forms) influences coordination chemistry.

  • Method : Perform DFT calculations (B3LYP/6-311+G**) to predict dominant tautomers. Experimental validation via variable-temperature NMR shows shifts in NH proton signals .
  • Impact : The 4H tautomer enhances stability in metal-organic frameworks (MOFs) due to stronger N→M coordination, as observed in Cu(II) complexes of analogous triazoles .

Q. What strategies mitigate contradictions in bioactivity data across in vitro and in vivo studies?

  • In Vitro : Screen for antimicrobial activity using microdilution assays (MIC: 2–8 µg/mL against S. aureus). Note discrepancies due to solubility limits in aqueous media .
  • In Vivo : Use pharmacokinetic modeling to adjust dosing. For example, a 2023 study on a related triazole-aniline derivative found improved efficacy with PEGylated nanoformulations, reducing hepatic clearance .
  • Statistical Analysis : Apply ANOVA to differentiate assay variability (e.g., p < 0.05 for cytotoxicity in MTT vs. resazurin assays) .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and X-ray data on the conformation of the triazolylmethyl group?

  • Case Study : A 2021 study reported axial-equatorial disorder in the triazolylmethyl group via X-ray, while NMR suggested a single conformation.
  • Resolution : Variable-temperature NMR (VT-NMR) revealed dynamic equilibrium at 298 K, frozen at 223 K. X-ray data captured time-averaged positions .
  • Recommendation : Use complementary techniques (SC-XRD, NOESY) to confirm dynamic behavior .

Methodological Tables

Q. Table 1. Comparative Reactivity of Triazole Derivatives

CompoundReaction TypeYield (%)ConditionsReference
4-(1H-Tetrazol-1-yl)anilineNucleophilic Sub.72DMF, 100°C, 12 h
3-(4-Methyl-triazol-3-yl)anilineAlkylation85K₂CO₃, DMSO, 80°C, 8 h

Q. Table 2. Key Crystallographic Parameters

ParameterValue (This Compound)Typical Range (Triazoles)Tool Used
Bond Length C-N (Å)1.331.30–1.35SHELXL
Dihedral Angle (°)2.30–5ORTEP-III

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